molecular formula C27H23ClN2O3 B2488018 2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 895646-12-5

2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2488018
CAS No.: 895646-12-5
M. Wt: 458.94
InChI Key: DHZDIHGCCXPGON-UHFFFAOYSA-N
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Description

2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a complex organic compound with a quinoline core structure

Preparation Methods

The synthesis of 2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Introduction of the Chlorine Atom: Chlorination of the quinoline core is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with 2-methylphenylamine to form the acetamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted quinoline derivatives and reduced alcohol forms.

Scientific Research Applications

2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Material Science: Its unique structural properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used in studies investigating enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes critical for bacterial cell wall synthesis or interfere with DNA replication in cancer cells. The pathways involved often include binding to active sites of enzymes or receptors, leading to the inhibition of their normal function.

Comparison with Similar Compounds

Similar compounds to 2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide include other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial properties.

    Quinoline N-oxides: Studied for their antimicrobial activity.

    Benzoylquinolines: Investigated for their potential in cancer therapy.

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O3/c1-3-18-8-10-19(11-9-18)26(32)22-15-30(24-13-12-20(28)14-21(24)27(22)33)16-25(31)29-23-7-5-4-6-17(23)2/h4-15H,3,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZDIHGCCXPGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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